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Compound of Interest

2-(2-Methylpropyl)oxan-3-amine
Compound Name:

hydrochloride
CAS No.: 1803580-68-8
Cat. No.: B1430484

Get Quote

Executive Summary

Amine moieties are ubiquitous in medicinal chemistry, present in over 75% of small-molecule
drugs due to their ability to modulate solubility and form key hydrogen bonds with target
proteins. However, this "privileged status” comes with a distinct toxicology profile. Novel amines
carry inherent risks of genotoxicity (via N-hydroxylation), phospholipidosis (due to
lysosomotropism), hERG inhibition (cardiotoxicity), and idiosyncratic toxicity (via reactive
iminium intermediates).

This guide moves beyond generic screening to provide a targeted, mechanism-based
assessment strategy specifically for amine-bearing scaffolds. It prioritizes in silico filtering
followed by high-content in vitro assays to de-risk candidates prior to regulatory GLP
toxicology.

Part 1: Structural Alert Analysis & In Silico Filtering

Before wet-lab testing, candidates must undergo computational triage to identify "structural
alerts" defined by ICH M7 guidelines.
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The "Rule of Two" for Phospholipidosis (PLD)

Cationic Amphiphilic Drugs (CADs) are the primary drivers of drug-induced phospholipidosis.[1]
A novel amine is at high risk if it meets the following physiochemical criteria:

e ClogP > 3.0 (High lipophilicity)
e pKa > 8.0 (Net positive charge at lysosomal pH 4.5)

Action: Calculate ClogP and pKa. If both thresholds are met, the compound is a likely
lysosomotropic agent.

Mutagenic Structural Alerts

Amines can be metabolically activated to DNA-reactive species.
¢ Aromatic Amines: Risk of N-hydroxylation by CYP1A2, leading to nitrenium ions.

e Secondary Amines: Risk of nitrosamine formation (N-nitrosodimethylamine analogs) during
synthesis or storage.

Decision Matrix (DOT Visualization)
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Figure 1: Integrated decision workflow for preliminary amine toxicity assessment. Note the
parallel processing of specific risks based on physicochemical properties.

Part 2: Genotoxicity Assessment (The Amine
Specifics)

Standard genotoxicity batteries often miss amine-specific risks unless specific metabolic
activation systems are used.

Bacterial Reverse Mutation (Ames) Test

Protocol Standard: OECD Guideline 471 [1].[2] The Amine Nuance: Many amines are "pro-
mutagens." They are not mutagenic until metabolized by liver enzymes.

¢ Requirement: You must use Rat Liver S9 fraction (metabolic activation system).[3]
 Strain Selection:
o S. typhimurium TA98 (detects frameshifts, common with intercalating aromatic amines).
o S. typhimurium TA100 (detects base-pair substitutions).

+ Enhanced Condition: If the amine is a secondary amine with nitrosamine potential, the "pre-
incubation” method (20 minutes) is superior to the standard "plate incorporation” method due
to better metabolic conversion rates.

In Vitro Micronucleus Assay

Protocol Standard: OECD Guideline 487 [2].[3][4][5][6] Objective: Detects chromosomal
aberrations (clastogenicity) and aneuploidy which the Ames test cannot detect. Cell Line: CHO-
K1 or TK6 lymphoblastoid cells.

Part 3: Phospholipidosis (PLD) Assessment

Phospholipidosis is a specific liability for amines. It manifests as the accumulation of
phospholipids in lysosomes, leading to "foamy macrophages” in histology.

Mechanism: Lysosomal Trapping
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The lysosome has a pH of ~4.5. A basic amine (pKa ~9) enters the lysosome via passive
diffusion. Once inside, it becomes protonated (

). The charged species cannot diffuse back out across the membrane. It accumulates to
millimolar concentrations, inhibiting Lysosomal Phospholipase A2 (LPLA2) and preventing lipid
degradation [3].

Protocol: High-Content Screening (HCS)

Method: Fluorescent Lipid Accumulation Assay. Reagents:

e Probe: HCS LipidTOX™ Red or NBD-PE (fluorescent phospholipid analog).
» Nuclear Stain: Hoechst 33342.

o Positive Control: Amiodarone (10 pM).

Workflow:

Seeding: HepG2 or CHO cells in 96-well black-walled plates.

Dosing: Incubate with test amine (0.1 — 100 uM) for 24 hours.

Staining: Add LipidTOX reagent (1:1000) and Hoechst. Incubate 30 mins.

Imaging: Automated fluorescence microscopy (Confocal).

Analysis: Quantify cytoplasmic spot intensity per cell.
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Figure 2: The "Proton Sponge" mechanism of cationic amphiphilic drug (CAD) induced
phospholipidosis.

Part 4: Cardiotoxicity (hERG Inhibition)[7]

The hERG potassium channel pore is lined with aromatic residues (Tyr652 and Phe656).[7]
Basic amines interact via cation-pi interactions with these residues, blocking the channel and
causing QT prolongation [4].

Protocol: Automated Patch Clamp

While fluorescence binding assays exist, they produce high false negatives for amines. The
Gold Standard is electrophysiology.

System: QPatch or Patchliner (Automated). Protocol:

Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

Solutions: Extracellular (Tyrode’s); Intracellular (High K+).

Voltage Protocol: Depolarize to +20 mV (activates channels), then repolarize to -50 mV
(elicits tail current).

Measurement: Measure tail current amplitude in presence of drug vs. vehicle.

Threshold: IC50 < 10 uM is a significant flag; IC50 < 1 uM is a major stop criterion.

Part 5: Reactive Metabolite Screening
(Bioactivation)[9]

Amines are prone to bioactivation by CYP450s into reactive intermediates (iminium ions,
quinone imines) that covalently bind to proteins, causing idiosyncratic toxicity (e.g., DILI).

The "Double Trapping" Assay
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Standard glutathione (GSH) trapping detects "soft" electrophiles (quinones). However, amines
often form "hard" electrophiles (iminium ions) that GSH misses. You must use Cyanide (KCN)

trapping [5].
Protocol:
e Incubation System: Human Liver Microsomes (HLM) (1 mg/mL).
e Cofactor: NADPH (1 mM) to initiate metabolism.
» Trapping Agents (The Critical Step):
o Add GSH (5 mM): Traps soft electrophiles (epoxides, quinones).
o Add KCN (1 mM): Traps hard electrophiles (iminium ions).
e Time: Incubate 60 min at 37°C.
e Analysis: LC-HRMS (High-Resolution Mass Spec).
o GSH Adducts: Look for Neutral Loss of 129 Da (pyroglutamate).[3]

o Cyanide Adducts: Look for mass shift of +27 Da (CN group).
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Figure 3: Double trapping strategy for detecting reactive amine metabolites.

Summary of Assays & Thresholds

Assay Endpoint Critical Threshold Reference
Mutagenicity >2-fold increase over

Ames Test ] OECD 471
(Revertant Colonies) solvent
Phospholipid >2-fold increase in

HCS PLD ) Ploemen et al.
Accumulation fluorescence

K+ Channel Blockade IC50 <10 uM

hERG ) ICH S7B
(IC50) (Warning)
) Covalent Binding Detection of GSH/CN
RM Trapping ) Evans et al.
Potential adducts
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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